- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

948592-80-1 structure
Nome do Produto:2-Amino-5-methylphenyboronic Acid Pinacol Ester
N.o CAS:948592-80-1
MF:C13H20BNO2
MW:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424
2-Amino-5-methylphenyboronic Acid Pinacol Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic acid, pinacol ester
- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
- 2-Amino-5-methylbenzeneboronic acid,pinacol ester
- 2-amino-5-methylphenylboronic acid pinacolate ester
- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- BESTIPHARMA 525-084
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Amino-5-methylbenzeneboronic acid pinacol ester
- 2-Amino-5-methylphenylboronic acid pinacol ester
- 4-Methylaniline-2-boronic acid pinacolato ester
- 948592-80-1
- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
- DTXSID60590351
- 2-Amino-5-methylphenyboronic acid pinacol ester
- AKOS015893487
- SCHEMBL3191098
- 4-Methylaniline-2-boronic acid pinacol ester
- 2-Amino-5-methylbenzeneboronic acid, pinacol ester
- EN300-7390340
- AB29207
- W16868
- LOOBNTHIWCHTCR-UHFFFAOYSA-N
- MFCD06795664
- CS-0037883
- AS-55680
- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic Acid Pinacol Ester
-
- MDL: MFCD06795664
- Inchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- Chave InChI: LOOBNTHIWCHTCR-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1
Propriedades Computadas
- Massa Exacta: 233.15900
- Massa monoisotópica: 233.1587090g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 1
- Complexidade: 277
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 44.5Ų
Propriedades Experimentais
- PSA: 44.48000
- LogP: 2.45760
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR40461-1g |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 1g |
£74.00 | 2025-02-20 | |
Ambeed | A825909-25g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | 98% | 25g |
$1399.0 | 2024-08-02 | |
ChemScence | CS-0037883-250mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 250mg |
$100.0 | 2022-04-26 | |
Chemenu | CM219364-1g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | 95+% | 1g |
$206 | 2021-06-16 | |
abcr | AB175394-1 g |
2-Amino-5-methylphenyboronic acid, pinacol ester; . |
948592-80-1 | 1g |
€382.00 | 2023-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 100mg |
412CNY | 2021-05-08 | |
TRC | A634368-50mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 50mg |
$ 64.00 | 2023-04-19 | ||
TRC | A634368-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-306618A-1 g |
2-Amino-5-methylphenyboronic acid, pinacol ester, |
948592-80-1 | 1g |
¥3,415.00 | 2023-07-11 | ||
1PlusChem | 1P005UP3-250mg |
2-Amino-5-methylphenyboronic acid, pinacol ester |
948592-80-1 | 98% | 250mg |
$34.00 | 2025-02-21 |
2-Amino-5-methylphenyboronic Acid Pinacol Ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C
Referência
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole HeterocyclesJournal of Organic Chemistry, 2014, 79(6), 2781-2791,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referência
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated AnilinesOrganic Letters, 2020, 22(22), 9102-9106,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt
Referência
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl AzidesOrganic Letters, 2013, 15(4), 824-827,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C
Referência
- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated AlkenesACS Catalysis, 2022, 12(2), 837-845,
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting MaterialEuropean Journal of Organic Chemistry, 2023, 26(13),,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt
1.2 10 h, reflux
1.2 10 h, reflux
Referência
- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referência
- Oxidation of Non-Activated Anilines to Generate N-Aryl NitrenoidsJournal of the American Chemical Society, 2020, 142(9), 4456-4463,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referência
- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus ElectrocyclizationJournal of the American Chemical Society, 2016, 138(40), 13271-13280,
Método de produção 10
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Referência
- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom sourceJournal of the American Chemical Society, 2012, 134(17), 7262-7265,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referência
- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C
Referência
- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activityOrganic & Biomolecular Chemistry, 2012, 10(10), 2101-2112,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referência
- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridinesTetrahedron, 2010, 66(4), 862-870,
Método de produção 14
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C
Referência
- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl AzidesOrganic Letters, 2014, 16(11), 2916-2919,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referência
- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensationResults in Chemistry, 2021, 3,,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C
Referência
- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl AzidesOrganic Letters, 2015, 17(4), 802-805,
2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products
2-Amino-5-methylphenyboronic Acid Pinacol Ester Literatura Relacionada
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) Produtos relacionados
- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1705051-57-5(3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane)
- 2171438-34-7((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
- 2138515-82-7(4-amino-N-ethyl-5-(trifluoromethyl)azepane-1-carboxamide)
- 2228652-10-4(3-amino-2-(3-bromothiophen-2-yl)propan-1-ol)
- 2169214-57-5(5-Azido-3-bromo-2-chloropyridine)
- 331462-18-1(3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide)
- 896296-46-1(N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-3-oxo-3H-benzofchromene-2-carboxamide)
- 2229048-36-4(2-(3-cyclopropylphenyl)ethane-1-thiol)
- 2228118-74-7(2-amino-3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-3-methylbutanoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):252.0/1259.0